molecular formula C29H35NO5 B1681771 Hitachimycin CAS No. 77642-19-4

Hitachimycin

Cat. No.: B1681771
CAS No.: 77642-19-4
M. Wt: 477.6 g/mol
InChI Key: PLQKHNPZPRTISL-GJBOYSJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Hitachimycin is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hitachimycin involves several steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization reactions: to form the bicyclic structure.

    Hydroxylation: and to introduce the hydroxy and methoxy groups.

    Stereoselective synthesis: to ensure the correct configuration of the stereocenters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of:

    Catalysts: to enhance reaction rates.

    Continuous flow reactors: for efficient large-scale synthesis.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield diketones or quinones.

    Reduction: may produce alcohols or alkanes.

    Substitution: may result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its multiple functional groups and stereocenters could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may have activity against certain diseases or conditions, although further research is needed to confirm this.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of Hitachimycin involves its interaction with molecular targets and pathways. The compound’s functional groups and stereocenters allow it to bind to specific proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Properties

CAS No.

77642-19-4

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione

InChI

InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17-/t22-,23-,24+,26-/m0/s1

InChI Key

PLQKHNPZPRTISL-GJBOYSJPSA-N

SMILES

CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC

Isomeric SMILES

C/C/1=C/[C@H]2C[C@@H](C(=C2C(=O)C[C@H](CC/C=C/C[C@@H](NC(=O)/C=C\C=C1)C3=CC=CC=C3)O)O)OC

Canonical SMILES

CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

hitachimycin
stubomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hitachimycin
Reactant of Route 2
Hitachimycin
Reactant of Route 3
Hitachimycin
Reactant of Route 4
Hitachimycin
Reactant of Route 5
Hitachimycin
Reactant of Route 6
Hitachimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.